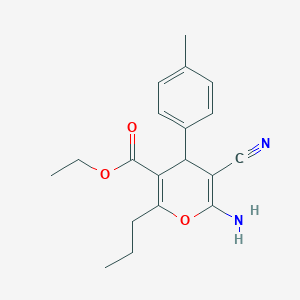
Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-propyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-propyl-4H-pyran-3-carboxylate is a heterocyclic compound belonging to the pyran family Pyrans are common subunits in various natural compounds, including alkaloids, carbohydrates, and antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-propyl-4H-pyran-3-carboxylate typically involves a cycloaddition reaction. One common method is the reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . The reaction conditions often include moderate temperatures and solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cycloaddition reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-propyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the pyran ring.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Various substituted pyran derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-propyl-4H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antitumor activities.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-propyl-4H-pyran-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-propyl-4H-pyran-3-carboxylate can be compared with other pyran derivatives:
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
Methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates: Differ in the position and type of substituents on the pyran ring.
These compounds share similar chemical properties but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-propyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C19H22N2O3/c1-4-6-15-17(19(22)23-5-2)16(14(11-20)18(21)24-15)13-9-7-12(3)8-10-13/h7-10,16H,4-6,21H2,1-3H3 |
InChI Key |
UQVPSMNKVTWLGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















